Strontium chloride can be sourced from natural minerals such as celestite or through synthetic methods. It belongs to the class of alkaline earth metal salts, specifically categorized under inorganic chloride salts. The compound is recognized for its relatively low toxicity compared to other metal salts, making it suitable for both industrial and medical applications .
Strontium chloride can be synthesized through several methods, including:
The synthesis typically requires controlled conditions, including temperature and concentration, to ensure purity and maximize yield. For instance, maintaining a temperature around 90°C during the reaction phase is crucial for effective synthesis .
Strontium chloride crystallizes in a cubic lattice structure, where each strontium ion is surrounded by six chloride ions, forming an octahedral coordination geometry. The molecular weight of strontium chloride is approximately 158.53 g/mol, and its density is about 3.05 g/cm³ .
Strontium chloride participates in various chemical reactions:
In medical applications, particularly in treating bone pain associated with skeletal metastases, strontium chloride acts by mimicking calcium in bone metabolism. The radioactive isotope strontium-89 is particularly effective due to its ability to localize in bone tissue, providing relief from pain by emitting beta radiation that targets cancerous cells while sparing surrounding healthy tissue .
The heat of solution for strontium chloride is approximately -7.50 Cal, indicating an exothermic dissolution process .
Strontium chloride has diverse applications:
The reaction between strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydrochloric acid (HCl) represents the fundamental industrial pathway for strontium chloride production. This acid-base neutralization process proceeds according to the stoichiometric reactions:
Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂OSrCO₃ + 2HCl → SrCl₂ + CO₂ + H₂O
Industrial implementation involves dissolving solid SrCO₃ or Sr(OH)₂ in stoichiometric excess of 10-15% hydrochloric acid (typically 18-22% w/w concentration) at 70-85°C with vigorous agitation [2] [8]. The exothermic reaction requires cooling jackets to maintain temperature control. Subsequent purification employs multi-stage vacuum filtration to remove insoluble impurities (e.g., silica, iron oxides) followed by pH adjustment to 7.0-7.5 using strontium hydroxide solution. The clarified solution undergoes concentration via forced-circulation evaporators until SrCl₂ saturation (≈45-50% w/w), initiating crystallization upon cooling to 25-30°C [8].
Hydrothermal methodologies enhance crystal purity and morphology control. Research demonstrates that reaction temperature gradients significantly influence crystal habit: solutions maintained at 80-90°C during acid addition yield 20-30% larger hexagonal crystals compared to ambient temperature processes [9]. This occurs through Ostwald ripening mechanisms where higher temperatures reduce solution viscosity and enhance ion mobility. Additionally, counter-current decantation (CCD) washing of precipitates achieves >99.5% chloride recovery while reducing soluble impurities to <200 ppm levels [1].
Table 1: Optimization Parameters for Hydrothermal Synthesis of SrCl₂
Parameter | Strontium Carbonate Route | Strontium Hydroxide Route |
---|---|---|
Acid Concentration | 20-22% w/w HCl | 18-20% w/w HCl |
Reaction Temperature | 75-85°C | 70-80°C |
Crystallization Yield | 86-92% | 92-95% |
Typical Impurities | Ba²⁺ < 0.01%, Ca²⁺ < 0.05% | Ca²⁺ < 0.03%, Mg²⁺ < 0.02% |
Crystal Morphology | Hexagonal plates (50-150 μm) | Needle clusters (100-300 μm) |
Industrial reactors feature titanium-lined vessels or PPH (polypropylene homopolymer) construction to withstand corrosive chloride environments. Post-crystallization mother liquor recycling reduces HCl consumption by 25-30% but requires careful monitoring of calcium and magnesium buildup, which precipitate as chlorides above 8-10 g/L concentration [8].
Strontium chloride hexahydrate (SrCl₂·6H₂O) constitutes the primary commercial form due to its atmospheric stability, though its hygroscopic nature necessitates precise dehydration protocols. The hexahydrate undergoes distinct thermal transitions:
SrCl₂·6H₂O → SrCl₂·2H₂O (61°C) → SrCl₂·H₂O (100-120°C) → α-SrCl₂ (>320°C)
Industrial dehydration employs multi-zone conveyor dryers with temperature profiling: 60-65°C (Zone 1), 100-110°C (Zone 2), and 320-350°C (Zone 3) [2] [9]. Critical to process efficiency is vapor pressure control; maintaining dew points below -15°C in Zone 3 prevents rehydration of anhydrous product. The hexahydrate decomposition kinetics follow Avrami-Erofeev models with activation energy of 85.2 kJ/mol, requiring precise residence times of 45-60 minutes in the final dehydration zone [9].
A significant industrial challenge involves preventing solid-state agglomeration during dehydration. Japanese patent JP5241778B2 addresses this through free-water management: partially dehydrated crystals (SrCl₂·2H₂O) undergo rapid fluidized-bed drying (180-200°C, 8-12 seconds) to produce anhydrous SrCl₂ with <0.3% free water content [9]. This process inhibits crystal bridging by minimizing the duration in the critical 40-90°C range where surface dissolution initiates particle fusion. Post-dehydration processing incorporates anti-caking agents (0.1-0.5% fumed silica) and moisture-proof packaging (PE-Al laminate bags with <0.01 g/m²/24h WVTR) to maintain flowability.
Table 2: Dehydration Characteristics of Strontium Chloride Hydrates
Hydrate Form | Dehydration Temp Range | Water Release (%) | Crystal Structure Change | Agglomeration Risk |
---|---|---|---|---|
Hexahydrate | 61-65°C | 29.3% | Cubic → Monoclinic | High |
Dihydrate | 100-115°C | 9.7% | Monoclinic → Orthorhombic | Moderate |
Monohydrate | 210-230°C | 4.5% | Orthorhombic → Tetragonal | Low |
Anhydrous | >320°C | - | Tetragonal → Cubic | Minimal |
Modern plants integrate real-time moisture sensors (NIR spectroscopy) for closed-loop control, maintaining anhydrous product moisture at 0.15-0.25%. This optimization reduces energy consumption by 35% compared to conventional rotary dryers while achieving >99.7% phase purity [8] [9].
Sustainable manufacturing leverages alternative strontium sources and waste valorization. The celestite (SrSO₄) reduction process utilizes low-grade ores (60-75% SrSO₄) through carbothermal reduction:
SrSO₄ + 2C → SrS + 2CO₂ (900-1100°C)
The resultant strontium sulfide undergoes metathesis with magnesium chloride:SrS + MgCl₂ → SrCl₂ + MgS
The magnesium sulfide byproduct is oxidatively converted to magnesium hydroxide using hydrogen peroxide:MgS + 4H₂O₂ → Mg(OH)₂ + S + 3H₂Opermitting reagent recycling [1]. This closed-loop system achieves 92-95% strontium recovery while avoiding HCl consumption.
Industrial innovations focus on impurity sequestration techniques. Iron contamination (50-500 ppm in ores) is suppressed by adding 0.1-0.3% sodium gluconate during leaching, forming soluble Fe(C₆H₁₁O₇)₂⁺ complexes and reducing iron coprecipitation to <15 ppm [1]. Waste acid streams are neutralized with limestone to produce marketable calcium chloride dihydrate, while sulfate-rich effluents undergo nanofiltration (200-300 Da MWCO membranes) achieving 97-99% sulfate rejection [8].
Table 3: Green Chemistry Metrics for Strontium Chloride Production
Process Parameter | Conventional HCl Route | Celestite-MgCl₂ Route | Improvement |
---|---|---|---|
Raw Material Cost | $412/ton | $288/ton | 30.1% reduction |
Energy Consumption | 8.7 GJ/ton | 5.2 GJ/ton | 40.2% reduction |
CO₂ Footprint | 1.8 ton/ton | 0.6 ton/ton | 66.7% reduction |
Water Usage | 15 m³/ton | 4.3 m³/ton | 71.3% reduction |
Byproduct Valorization | Limited | Mg(OH)₂, S recovery | 100% utilization |
Advanced water recycling networks incorporate vapor recompression evaporators and air-cooled crystallizers, reducing freshwater intake to <5 m³ per ton of SrCl₂. Modern facilities implement process intensification via oscillatory baffled reactors, shrinking reactor volumes by 8-fold while enhancing heat transfer efficiency by 300% [8]. These innovations position the industry toward zero-liquid discharge (ZLD) compliance while reducing production costs by 18-22% compared to conventional processes [1] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1